molecular formula C4H10AlO B045353 Aluminum tert-butoxide CAS No. 556-91-2

Aluminum tert-butoxide

Cat. No. B045353
CAS RN: 556-91-2
M. Wt: 101.1 g/mol
InChI Key: ZYJCNKZDMOOHSA-UHFFFAOYSA-N
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Description

Aluminum tert-butoxide is utilized as a reagent in the Oppenauer oxidation of alcohols to ketones. It is also used in Meerwein-Ponndorf-Verley reduction of ketones .


Synthesis Analysis

Aluminum tert-butoxide has been used as a precursor for atomic layer deposition of alkali metal-containing thin films . It is actively involved in the preparation of 1,1,2-triethoxyethene by reacting with 1,1,2,2-tetraethoxyethane followed by the elimination of alcohol .


Molecular Structure Analysis

The molecular formula of Aluminum tert-butoxide is C12H27AlO3 . Its molecular weight is 246.33 .


Chemical Reactions Analysis

Aluminum tert-butoxide is utilized in the Oppenauer oxidation of alcohols to ketones and in the Meerwein-Ponndorf-Verley reduction of ketones . It has been shown to exhibit the necessary properties to facilitate saturating growth for Li-, Na-, K-, and Rb-containing compounds .


Physical And Chemical Properties Analysis

Aluminum tert-butoxide is a solid at 20°C . It is insoluble in water but soluble in benzene, ether, and toluene . It has a boiling point of 180°C .

Mechanism of Action

Target of Action

Aluminum tert-butoxide, also known as Aluminum-tri-tert-butoxide, primarily targets alcohols and ketones in chemical reactions . It is utilized as a reagent in the Oppenauer oxidation of alcohols to ketones and in the Meerwein-Ponndorf-Verley reduction of ketones .

Mode of Action

Aluminum tert-butoxide interacts with its targets (alcohols and ketones) through oxidation and reduction reactions . In the Oppenauer oxidation, it facilitates the conversion of alcohols to ketones . In the Meerwein-Ponndorf-Verley reduction, it aids in the reduction of ketones .

Biochemical Pathways

The primary biochemical pathway influenced by Aluminum tert-butoxide is the Oppenauer oxidation and Meerwein-Ponndorf-Verley reduction . These pathways involve the oxidation of alcohols to ketones and the reduction of ketones, respectively . The compound also plays a role in the formation of S–S, S–Se, N–N, and C–N bonds, extending its scope in chemical synthesis .

Pharmacokinetics

It’s important to note that it is asolid powder at room temperature . Its bioavailability, distribution, metabolism, and excretion would largely depend on the specific conditions of its use and the system in which it is applied.

Result of Action

The result of Aluminum tert-butoxide’s action is the successful conversion of alcohols to ketones in the Oppenauer oxidation and the reduction of ketones in the Meerwein-Ponndorf-Verley reduction . It is also involved in the preparation of 1,1,2-triethoxyethene by reacting with 1,1,2,2-tetraethoxyethane followed by the elimination of alcohol .

Safety and Hazards

Aluminum tert-butoxide causes burns of eyes, skin, and mucous membranes . It reacts violently with water and is flammable . Containers may explode when heated .

Relevant Papers

One relevant paper is “tert-butoxides as precursors for atomic layer deposition of alkali metal containing thin films” published in the Journal of Vacuum Science & Technology A . The paper discusses the use of alkali metal tert-butoxides, including Aluminum tert-butoxide, as precursors in atomic layer deposition .

properties

IUPAC Name

aluminum;2-methylpropan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9O.Al/c3*1-4(2,3)5;/h3*1-3H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDPTCUZZASZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27AlO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060313
Record name Aluminum tert-butoxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aluminum tert-butoxide

CAS RN

556-91-2
Record name Aluminum tert-butoxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 2-methyl-, aluminum salt (3:1)
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Record name Aluminum tert-butoxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aluminium tri-tert-butanolate
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Record name ALUMINUM TERT-BUTOXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a key application of aluminum tert-butoxide in organic synthesis?

A: Aluminum tert-butoxide can be used to induce dehydration reactions. For example, in a study focusing on the synthesis of rac-dihydroisorotundine, researchers employed aluminum tert-butoxide at elevated temperature (220°C) to eliminate a methanol molecule from a dimethylketal intermediate. This step was crucial in the final stages of synthesizing the target molecule, rac-dihydroisorotundine [].

Q2: Beyond dehydration, are there other synthetic applications of aluminum tert-butoxide?

A: Yes, aluminum tert-butoxide is known to facilitate the Meerwein-Ponndorf-Verley (MPV) reduction. This reaction is particularly useful for the stereoselective reduction of ketones to alcohols. Research has shown that replacing the commonly used aluminum isopropoxide catalyst with aluminum tert-butoxide in MPV reductions can lead to a significant increase in reaction rate [].

Q3: How does the choice of aluminum alkoxide catalyst influence the stereochemistry of MPV reductions?

A: The stereochemical outcome of MPV reductions, particularly in the context of synthesizing chiral molecules like HIV protease inhibitors, is significantly impacted by the type of aluminum alkoxide catalyst used. While both aluminum isopropoxide and aluminum tert-butoxide can catalyze these reductions, they often lead to different diastereomeric ratios in the products. Researchers observed this difference when investigating the synthesis of a specific diastereomer of an alcohol intermediate for HIV protease inhibitors. The study highlighted the importance of catalyst selection for controlling the stereochemistry of the final product [].

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